molecular formula C20H18F6N6O B13519067 1-{2-Amino-6-[3,5-bis(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidin-7-yl}-3-tert-butylurea

1-{2-Amino-6-[3,5-bis(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidin-7-yl}-3-tert-butylurea

Cat. No.: B13519067
M. Wt: 472.4 g/mol
InChI Key: YRATUKRSRQKZSM-UHFFFAOYSA-N
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Description

1-{2-Amino-6-[3,5-bis(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidin-7-yl}-3-tert-butylurea is a complex organic compound known for its unique structural features and potential applications in various scientific fields. The compound contains a pyrido[2,3-d]pyrimidine core, which is a fused heterocyclic system, and is substituted with amino and trifluoromethyl groups, making it a valuable molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-Amino-6-[3,5-bis(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidin-7-yl}-3-tert-butylurea typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the fused heterocyclic system.

    Introduction of Trifluoromethyl Groups: The trifluoromethyl groups are introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.

    Amination: The amino group is introduced through nucleophilic substitution reactions, often using amines or ammonia as the nucleophile.

    Urea Formation: The final step involves the reaction of the intermediate with tert-butyl isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{2-Amino-6-[3,5-bis(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidin-7-yl}-3-tert-butylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Amines, halides, and other nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-{2-Amino-6-[3,5-bis(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidin-7-yl}-3-tert-butylurea has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, such as anti-cancer and anti-inflammatory properties.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-{2-Amino-6-[3,5-bis(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidin-7-yl}-3-tert-butylurea involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl groups enhance its binding affinity and stability, making it a potent molecule for various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{2-Amino-6-[3,5-bis(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidin-7-yl}-3-tert-butylurea is unique due to its combination of a pyrido[2,3-d]pyrimidine core with amino and trifluoromethyl groups, providing distinct chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C20H18F6N6O

Molecular Weight

472.4 g/mol

IUPAC Name

1-[2-amino-6-[3,5-bis(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea

InChI

InChI=1S/C20H18F6N6O/c1-18(2,3)32-17(33)31-15-13(6-10-8-28-16(27)30-14(10)29-15)9-4-11(19(21,22)23)7-12(5-9)20(24,25)26/h4-8H,1-3H3,(H4,27,28,29,30,31,32,33)

InChI Key

YRATUKRSRQKZSM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)NC1=C(C=C2C=NC(=NC2=N1)N)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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